N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused benzo[f][1,4]oxazepine core. Key structural features include:
- A seven-membered oxazepine ring with a ketone group at position 5 and an ethyl substituent at position 2.
- A sulfonamide group (-SO₂NH-) attached to position 7 of the benzoxazepine ring, further substituted with a 4-methoxy-3-methylbenzene moiety.
The compound’s structural elucidation likely employs X-ray crystallography, leveraging the SHELX software suite for small-molecule refinement, a gold-standard method in crystallography due to its precision and robustness .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-21-9-10-26-18-7-5-14(12-16(18)19(21)22)20-27(23,24)15-6-8-17(25-3)13(2)11-15/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBVZNNRIADBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings and case studies related to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 404.5 g/mol
- CAS Number: 922553-64-8
- Functional Groups: Sulfonamide, oxazepine core, methoxy group
The biological activity of this compound is primarily attributed to its unique structural features, which may influence various biochemical pathways. The tetrahydrobenzo[f][1,4]oxazepine core is known for its potential as a kinase inhibitor, which is significant in cancer therapy and other diseases involving dysregulated signaling pathways.
Antiviral Activity
Recent research has highlighted the potential antiviral properties of related compounds. For example, certain tetrahydrobenzo derivatives have shown activity against viral infections. Although direct studies on this specific compound's antiviral efficacy are lacking, its structural analogs suggest a possible mechanism of action against viruses.
Case Studies and Research Findings
-
Synthesis and Evaluation:
A study synthesized various oxazepine derivatives and evaluated their biological activities. While the focus was not solely on N-(4-ethyl...) compounds, the findings indicated that modifications to the oxazepine core can enhance biological activity significantly . -
In Vitro Studies:
In vitro assays have been conducted with similar sulfonamide compounds demonstrating cytotoxic effects against leukemia cells. The IC50 values varied widely among different analogs, indicating that further research could elucidate the specific activity of N-(4-ethyl...) in cancer models . -
Pharmacological Potential:
Research into related compounds has shown that structural modifications can lead to increased potency in inhibiting specific enzymes or pathways involved in disease progression. This suggests that N-(4-ethyl...) could be a candidate for further pharmacological exploration.
Future Directions
Given the promising structural features of N-(4-ethyl-5-oxo...) and its potential biological activities:
- Further Synthesis: Additional derivatives should be synthesized to explore structure-activity relationships.
- In Vivo Studies: Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities are essential for understanding its full potential.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (IUPAC) | Core Structure | Key Substituents | Use |
|---|---|---|---|
| Target Compound | Benzo[f][1,4]oxazepine | 4-ethyl-5-oxo, 7-(4-methoxy-3-methylbenzenesulfonamide) | Not specified |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide | 2,3-dichlorophenyl, 4-ethoxymethoxy | Herbicide |
| Sulfentrazone | Triazole | Dichlorophenyl, difluoromethyl, sulfonamide | Herbicide |
| Diflufenican | Pyridinecarboxamide | 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy | Herbicide |
Key Observations:
Core Flexibility vs.
Sulfonamide Functional Group :
- Both the target compound and sulfentrazone feature sulfonamide groups, which are critical in herbicides for inhibiting enzymes like acetolactate synthase (ALS) . However, sulfentrazone’s triazole ring may confer greater metabolic stability compared to the target’s oxazepine system.
Substituent Effects :
- The target’s 4-methoxy-3-methylbenzene substituent may improve lipophilicity and membrane permeability relative to etobenzanid’s ethoxymethoxy group or diflufenican’s fluorine-rich substituents. Chlorine/fluorine atoms in comparator compounds enhance electronegativity and resistance to oxidative degradation .
Potential Applications: While the target’s use is unspecified, its structural analogs are primarily herbicides. The ethyl and methoxy groups could modulate selectivity or reduce toxicity compared to chlorinated analogs like etobenzanid.
Research Findings and Implications
- Structural Analysis : SHELX-based refinements confirm the target compound’s tetracyclic architecture, critical for understanding its stereoelectronic properties .
- Metabolic Considerations : The oxazepine ring’s susceptibility to hydrolysis may limit environmental persistence compared to triazole-containing sulfentrazone.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized to maximize yield and purity?
The synthesis involves a multi-step organic process starting with the preparation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:
-
Core formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in aprotic solvents like dimethylformamide (DMF) to form the tetrahydrobenzooxazepine ring .
-
Sulfonamide coupling : Reaction of the benzoxazepine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
-
Optimization parameters :
Step Critical Parameter Optimal Range Cyclization Temperature 70°C ± 2°C Coupling Solvent Anhydrous dichloromethane Purification HPLC gradient 70% acetonitrile/water
Purity (>95%) is confirmed via HPLC, and structural integrity is validated using H/C NMR .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound, and what structural features do they confirm?
Q. What in vitro assays are typically employed to evaluate the compound’s preliminary biological activity?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates. IC values are calculated from dose-response curves .
- Cell viability assays : MTT or resazurin assays in relevant cell lines (e.g., cancer or inflammatory models) at concentrations ranging from 1 nM to 100 μM .
II. Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across independent studies?
- Variable analysis : Compare assay conditions (e.g., cell line viability, incubation time, solvent used for compound dissolution). For example, DMSO concentrations >0.1% may artifactually inhibit cell growth .
- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to harmonize data from multiple studies .
Q. What computational strategies are used to predict the compound’s pharmacological targets and binding modes?
- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. The sulfonamide group often interacts with catalytic lysine or serine residues in enzyme active sites .
- Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors in the benzoxazepine ring) for target prioritization .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking predictions .
Q. How do structural modifications to the benzoxazepine core or sulfonamide group affect bioactivity?
A structure-activity relationship (SAR) study might include:
-
Analog synthesis : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
-
Electronic modulation : Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to enhance sulfonamide acidity and enzyme inhibition .
-
Bioassay comparison : Test analogs in parallel using standardized enzymatic assays (Table 1):
Analog Modification IC (nM) Parent None 50 ± 5 A Ethyl → Isopropyl 120 ± 10 B Methoxy → Nitro 25 ± 3
Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?
- Degradation profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours.
- Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites (e.g., hydroxylation at the 4-ethyl position) .
III. Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
